1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a triazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the use of click chemistry, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring system can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(3-chlorophenyl)propan-1-one
- 1-Propanone, 3-chloro-1-phenyl-
- 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide is unique due to its dual triazole rings, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C20H17Cl2N7O |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-[1-(3-chlorophenyl)triazol-4-yl]propan-2-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N7O/c1-20(2,18-12-29(27-25-18)16-8-4-6-14(22)10-16)23-19(30)17-11-28(26-24-17)15-7-3-5-13(21)9-15/h3-12H,1-2H3,(H,23,30) |
InChI Key |
BNYGCYQTEBLMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)Cl)NC(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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